2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid
Overview
Description
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid is an organic compound that features a bromophenyl group attached to a malonic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid typically involves the alkylation of malonic acid derivatives with 4-bromophenyl compounds. One common method is the reaction of diethyl malonate with 4-bromoacetophenone under basic conditions, followed by hydrolysis and decarboxylation to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The bromophenyl group can undergo oxidation reactions, potentially forming bromophenyl ketones or carboxylic acids.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products:
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromophenyl group can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
- 4-Bromo-2-methylphenol
- 4-Bromophenethyl bromide
- 2-Bromo-1-(4-methylphenyl)-1-propanone
Comparison: 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid is unique due to the presence of both a bromophenyl group and a malonic acid derivative, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-2-methylpropan-2-yl]propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-13(2,10(11(15)16)12(17)18)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXBVAZNAVNJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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